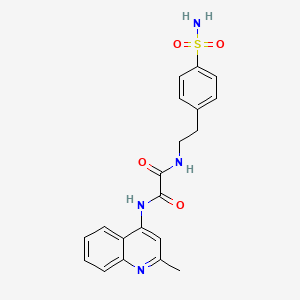
N1-(2-methylquinolin-4-yl)-N2-(4-sulfamoylphenethyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-methylquinolin-4-yl)-N2-(4-sulfamoylphenethyl)oxalamide, also known as E7820, is a small molecule inhibitor that has been extensively studied for its anti-angiogenic and anti-tumor properties.
科学研究应用
N1-(2-methylquinolin-4-yl)-N2-(4-sulfamoylphenethyl)oxalamide has been extensively studied for its anti-angiogenic and anti-tumor properties. It has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the formation of new blood vessels, which is a process known as angiogenesis that is essential for tumor growth and metastasis.
作用机制
The mechanism of action of N1-(2-methylquinolin-4-yl)-N2-(4-sulfamoylphenethyl)oxalamide involves the inhibition of several signaling pathways that are involved in angiogenesis and tumor growth. It has been shown to inhibit the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR), which are essential for the formation of new blood vessels. It also inhibits the activity of several protein kinases, including fibroblast growth factor receptor (FGFR) and platelet-derived growth factor receptor (PDGFR), which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and the formation of new blood vessels. It has also been shown to induce apoptosis, which is a process of programmed cell death that is essential for the removal of damaged or abnormal cells from the body. Additionally, it has been shown to have anti-inflammatory properties, which may contribute to its anti-tumor effects.
实验室实验的优点和局限性
One of the advantages of using N1-(2-methylquinolin-4-yl)-N2-(4-sulfamoylphenethyl)oxalamide in lab experiments is its specificity for several signaling pathways that are involved in angiogenesis and tumor growth. This makes it an ideal candidate for studying the mechanisms of angiogenesis and tumor growth. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of N1-(2-methylquinolin-4-yl)-N2-(4-sulfamoylphenethyl)oxalamide. One direction is the development of new analogs that have improved efficacy and reduced toxicity. Another direction is the study of its potential use in combination with other anti-cancer agents, which may enhance its anti-tumor effects. Additionally, further studies are needed to understand the long-term effects of this compound on normal cells and tissues.
合成方法
The synthesis of N1-(2-methylquinolin-4-yl)-N2-(4-sulfamoylphenethyl)oxalamide involves several steps, including the reaction of 2-methylquinoline-4-carboxylic acid with thionyl chloride to form 2-methylquinoline-4-carbonyl chloride. This is then reacted with 4-aminobenzenesulfonamide to form N-(2-methylquinolin-4-yl)-4-aminobenzenesulfonamide. The final step involves the reaction of N-(2-methylquinolin-4-yl)-4-aminobenzenesulfonamide with oxalyl chloride to form this compound.
属性
IUPAC Name |
N'-(2-methylquinolin-4-yl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-13-12-18(16-4-2-3-5-17(16)23-13)24-20(26)19(25)22-11-10-14-6-8-15(9-7-14)29(21,27)28/h2-9,12H,10-11H2,1H3,(H,22,25)(H2,21,27,28)(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDQDMVCHXKHBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


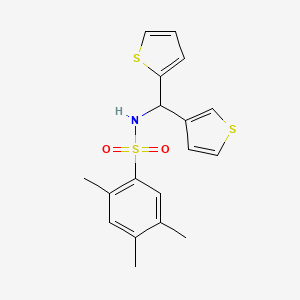
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2670385.png)
![(5Z)-5-[(2-bromo-4,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2670386.png)
![Ethyl 2-[(2-oxochromene-3-carbonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2670387.png)


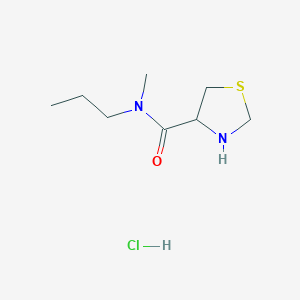
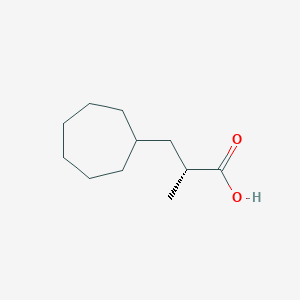

![8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2670395.png)
![1-ethyl-7-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2670397.png)
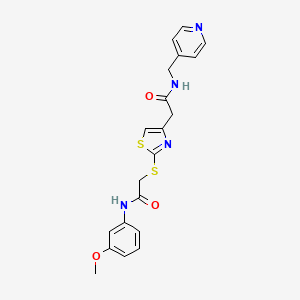
![N1-(3-methoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2670404.png)